molecular formula C8H14F3N B1422835 [3-(Trifluoromethyl)cyclohexyl]methanamine CAS No. 832753-69-2

[3-(Trifluoromethyl)cyclohexyl]methanamine

Cat. No.: B1422835
CAS No.: 832753-69-2
M. Wt: 181.2 g/mol
InChI Key: WCQDDUFZBFJYIO-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)cyclohexyl]methanamine: is an organic compound with the molecular formula C8H14F3N and a molecular weight of 181.2 g/mol It is characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to a methanamine group

Scientific Research Applications

Chemistry: In chemistry, [3-(Trifluoromethyl)cyclohexyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. The trifluoromethyl group is known to enhance the bioavailability and efficacy of drugs, making this compound a valuable precursor in drug development .

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, polymers, and specialty chemicals. Its unique chemical properties make it suitable for various applications, including as a stabilizer and modifier .

Safety and Hazards

The compound is classified as a combustible solid . It has been assigned the GHS (Globally Harmonized System) pictograms GHS05 and GHS07, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The compound has a WGK (Water Hazard Class) of 3, indicating that it is highly hazardous to water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Trifluoromethyl)cyclohexyl]methanamine typically involves the introduction of a trifluoromethyl group to a cyclohexyl ring followed by the attachment of a methanamine group. One common method involves the reaction of cyclohexanone with trifluoromethyl iodide in the presence of a base to form 3-(trifluoromethyl)cyclohexanone. This intermediate is then reduced to 3-(trifluoromethyl)cyclohexanol, which is subsequently converted to the corresponding methanamine through reductive amination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions: [3-(Trifluoromethyl)cyclohexyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or secondary amines .

Mechanism of Action

The mechanism of action of [3-(Trifluoromethyl)cyclohexyl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This can lead to various biological effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

  • [3-(Trifluoromethyl)phenyl]methanamine
  • [3-(Trifluoromethyl)benzyl]amine
  • [3-(Trifluoromethyl)cyclohexanol]

Comparison: Compared to these similar compounds, [3-(Trifluoromethyl)cyclohexyl]methanamine is unique due to its cyclohexyl ring structure, which imparts different steric and electronic properties. This can influence its reactivity and interaction with biological targets, making it a distinct and valuable compound in various applications .

Properties

IUPAC Name

[3-(trifluoromethyl)cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N/c9-8(10,11)7-3-1-2-6(4-7)5-12/h6-7H,1-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQDDUFZBFJYIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832753-69-2
Record name [3-(trifluoromethyl)cyclohexyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(Trifluoromethyl)cyclohexyl]methanamine
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[3-(Trifluoromethyl)cyclohexyl]methanamine
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[3-(Trifluoromethyl)cyclohexyl]methanamine
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[3-(Trifluoromethyl)cyclohexyl]methanamine
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[3-(Trifluoromethyl)cyclohexyl]methanamine
Reactant of Route 6
[3-(Trifluoromethyl)cyclohexyl]methanamine

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